1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group, the sulfonyl group, and the difluoro substituents. Common reagents used in these reactions include butyl bromide, 2,5-dimethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonyl and difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the difluoro substituents.
1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-dichloroquinolin-4(1H)-one: Contains chlorine instead of fluorine atoms.
1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-dimethylquinolin-4(1H)-one: Contains methyl groups instead of fluorine atoms.
Uniqueness
The presence of the difluoro substituents in 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3S/c1-4-5-8-24-12-20(21(25)15-10-16(22)17(23)11-18(15)24)28(26,27)19-9-13(2)6-7-14(19)3/h6-7,9-12H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMIDVGSVHBQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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